molecular formula C8H12N2 B15246064 Hexahydro-1H-pyrrolizine-1-carbonitrile

Hexahydro-1H-pyrrolizine-1-carbonitrile

Cat. No.: B15246064
M. Wt: 136.19 g/mol
InChI Key: VXFRTMYKRBUMDD-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizine-1-carbonitrile is a bicyclic organic compound belonging to the pyrrolizidine alkaloid family, characterized by a nitrile (-CN) functional group at the 1-position of the hexahydro-pyrrolizine scaffold. Notably, pyrrolizidine derivatives are often studied for their biological activity and metabolic pathways, though the carbonitrile variant may exhibit distinct physicochemical properties compared to non-functionalized analogs .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-3-5-10-4-1-2-8(7)10/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFRTMYKRBUMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-1H-pyrrolizine-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors. For instance, the Dieckmann reaction can be used to cyclize pyrrolidine derivatives, resulting in the formation of the pyrrolizidine ring . Another method involves the reduction of α,β-unsaturated esters followed by transesterification and lactam formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of this compound.

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolizine (CAS 643-20-9)

Structural Differences :

  • Lacks the nitrile group at the 1-position.
  • Simpler bicyclic structure without polar functional groups.

Functional Properties :

  • Lower polarity compared to the carbonitrile derivative, leading to differences in solubility (e.g., higher lipophilicity).

Pyrrolizidine Alkaloids (e.g., Retronecine, Heliotridine)

Structural Differences :

  • Naturally occurring unsaturated pyrrolizidines with hydroxyl or ester groups.
  • Often exhibit unsaturated necine bases, unlike the fully saturated this compound.

Toxicity and Hazards :

  • Known hepatotoxicity and carcinogenicity due to metabolic activation into reactive pyrrolic metabolites.
  • This compound’s saturated structure and nitrile group may reduce metabolic activation risks, though this remains unverified without empirical data.

1-Cyano-pyrrolidine Derivatives

Structural Differences :

  • Monocyclic pyrrolidine analogs with nitrile groups.
  • Lack the fused bicyclic system of pyrrolizines.

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